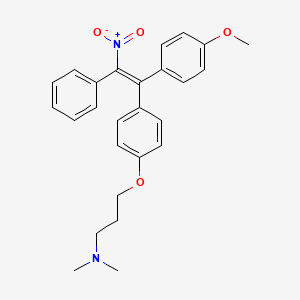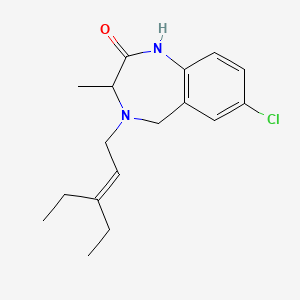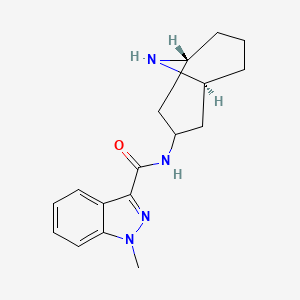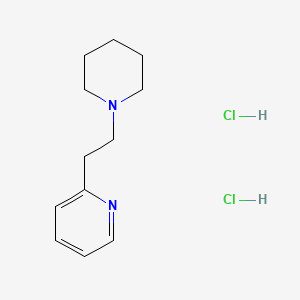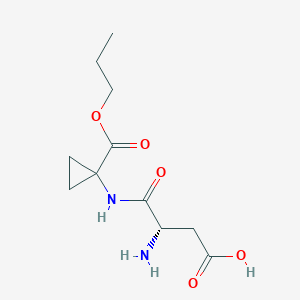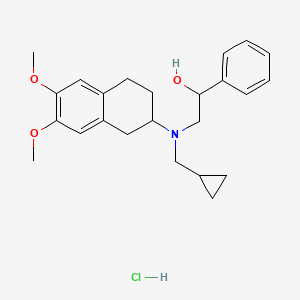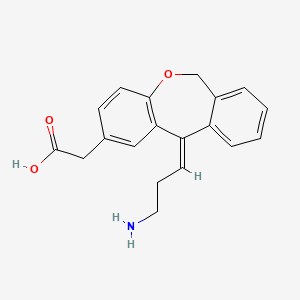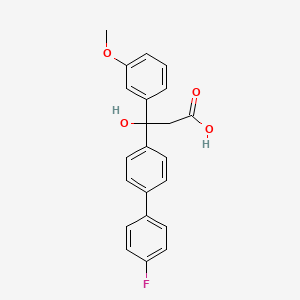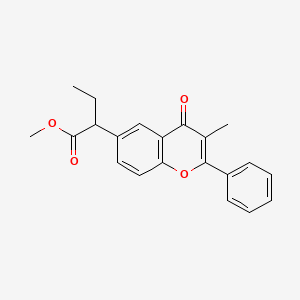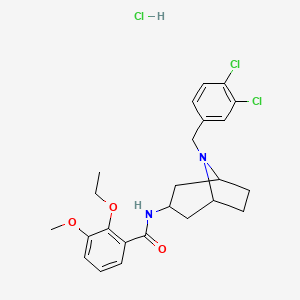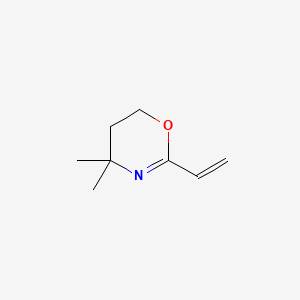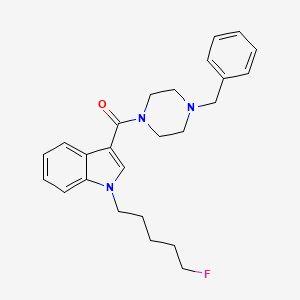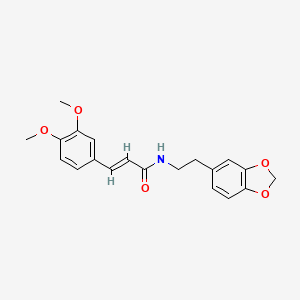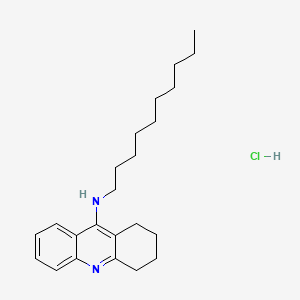
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is a chemical compound with a complex structure It is a derivative of acridine, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate typically involves the reaction of cyclohexanone with 2-aminobenzonitrile . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain . By inhibiting AChE, this compound increases the levels of acetylcholine, which can improve cognitive function. Additionally, it may block sodium and potassium channels, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Tacrine Hydrochloride: Another acetylcholinesterase inhibitor with similar applications in treating neurological disorders.
Rivastigmine Tartrate: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Memantine Hydrochloride: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is unique due to its specific structure and the presence of the decyl group, which may enhance its lipophilicity and ability to cross biological membranes
Properties
CAS No. |
113106-71-1 |
|---|---|
Molecular Formula |
C23H35ClN2 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
N-decyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C23H34N2.ClH/c1-2-3-4-5-6-7-8-13-18-24-23-19-14-9-11-16-21(19)25-22-17-12-10-15-20(22)23;/h9,11,14,16H,2-8,10,12-13,15,17-18H2,1H3,(H,24,25);1H |
InChI Key |
NQMVIXLPAHTCOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



